molecular formula C24H21NO B12534828 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 778577-62-1

1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B12534828
CAS-Nummer: 778577-62-1
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: IIOWOABFCJAWSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a tetrahydroisoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methoxy group using a suitable methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the ethynyl group to an ethyl group or to reduce other functional groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or at the ethynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders, cancer, and other diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, and to elucidate its mechanism of action.

    Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrially relevant chemicals.

Wirkmechanismus

The mechanism of action of 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    1-((4-Methoxyphenyl)ethynyl)-2-phenylisoquinoline: Similar structure but lacks the tetrahydroisoquinoline core.

    1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline core instead of isoquinoline.

    1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives: Various derivatives with different substituents on the aromatic rings or the ethynyl group.

Uniqueness: this compound is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

778577-62-1

Molekularformel

C24H21NO

Molekulargewicht

339.4 g/mol

IUPAC-Name

1-[2-(4-methoxyphenyl)ethynyl]-2-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H21NO/c1-26-22-14-11-19(12-15-22)13-16-24-23-10-6-5-7-20(23)17-18-25(24)21-8-3-2-4-9-21/h2-12,14-15,24H,17-18H2,1H3

InChI-Schlüssel

IIOWOABFCJAWSF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C#CC2C3=CC=CC=C3CCN2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.